Home > Products > Building Blocks P14221 > 3-(4-Fluorobenzyl)pyrrolidine hydrochloride
3-(4-Fluorobenzyl)pyrrolidine hydrochloride - 1003561-95-2

3-(4-Fluorobenzyl)pyrrolidine hydrochloride

Catalog Number: EVT-394982
CAS Number: 1003561-95-2
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(4-Fluorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.7 . It is a yellow to brown solid .

Molecular Structure Analysis

The InChI code for 3-(4-Fluorobenzyl)pyrrolidine hydrochloride is 1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H .

Physical And Chemical Properties Analysis

3-(4-Fluorobenzyl)pyrrolidine hydrochloride is a yellow to brown solid . It should be stored at a temperature of 2-8°C .

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride

Compound Description: This compound serves as a crucial intermediate in the synthesis of riociguat, a medication used to treat adult chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary artery hypertension (PAH). []

Relevance: While structurally distinct from 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, this compound shares a common element: a fluorobenzyl group. This shared feature suggests potential interest in exploring the structure-activity relationships of fluorobenzyl-containing compounds, including their potential applications in medicinal chemistry. The position of the fluorine atom on the benzyl group differs between the two compounds (ortho position in 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride and para position in 3-(4-Fluorobenzyl)pyrrolidine hydrochloride), potentially influencing their pharmacological properties. []

2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride

Compound Description: This compound incorporates a pyrrolidine ring, a common structural motif found in various medications such as tropane alkaloids (e.g., atropine, scopolamine), their derivatives (e.g., eumydrin, ipratropium), and antihistamines (e.g., clemastine, acrivastine). The inclusion of the 3,4,5-trimethoxybenzoyl group, known for its use in cardiovascular therapy (e.g., hexobendine, butobendine, dilazep), suggests potential biological activity for this compound. []

Relevance: Both this compound and 3-(4-Fluorobenzyl)pyrrolidine hydrochloride share the central pyrrolidine ring as a core structural element. This similarity suggests potential commonalities or differences in their pharmacological profiles and highlights the importance of the pyrrolidine ring in medicinal chemistry. []

3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

Compound Description: This compound, synthesized from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, features a fluorobenzyl group attached to a complex heterocyclic system. []

Relevance: Similar to 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, this compound incorporates a fluorobenzyl substituent. Despite the difference in core structures, the shared fluorobenzyl group suggests potential similarities in their physicochemical properties and emphasizes the relevance of this group in medicinal chemistry. The presence of a fluorine atom in both compounds may influence their metabolic stability and lipophilicity, factors crucial for drug-like properties. []

1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione

Compound Description: This compound consists of a fluorobenzyl group linked to a complex spirocyclic system. The imidazolidine-2,5-dione ring within its structure is a known pharmacophore in various medicinal agents. X-ray diffraction studies revealed that the hydantoin ring in this compound adopts a planar conformation influenced by π conjugation. The pyrrolidine and piperidine rings within its bicyclooctane moiety adopt envelope and chair conformations, respectively. []

Relevance: Both this compound and 3-(4-Fluorobenzyl)pyrrolidine hydrochloride share the 4-fluorobenzyl group as a key structural feature. This commonality, despite differences in their core structures, suggests potential similarities in their physicochemical properties. Further investigation into the influence of this shared group on their respective biological activities could be of interest. []

(R)-(-)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone (AS-3201)

Compound Description: This compound, also known as AS-3201, exhibits potent aldose reductase inhibitory activity, with an IC50 of 1.5 x 10^-8 M. It demonstrates significantly higher potency compared to its (+)-enantiomer (SX-3202). AS-3201 effectively inhibits sorbitol accumulation in the sciatic nerve of diabetic rats, highlighting its potential as a therapeutic agent for diabetic complications. [, , , ]

Mono and bis(4-fluorobenzyl)spirocyclotetraphosphazenes

Compound Description: This series of compounds features one or two 4-fluorobenzyl groups attached to a cyclotetraphosphazene ring. These compounds were synthesized and characterized, revealing notable antibacterial and antifungal activities. []

Relevance: These compounds share the 4-fluorobenzyl group with 3-(4-Fluorobenzyl)pyrrolidine hydrochloride. Although their core structures differ significantly (cyclotetraphosphazene vs. pyrrolidine), exploring the influence of the 4-fluorobenzyl group on their respective biological activities might offer valuable insights. The presence of multiple 4-fluorobenzyl groups in bis(4-fluorobenzyl)spirocyclotetraphosphazenes could lead to altered pharmacological properties compared to 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, emphasizing the impact of substituent number and position on biological activity. []

(R)-N-[[1-(4-Fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide hydrochloride monohydrate (NCQ 115)

Compound Description: This compound, known as NCQ 115, acts as a dopamine D2 receptor antagonist. It features a 4-fluorobenzyl group attached to a pyrrolidine ring, further substituted with a brominated and methoxylated benzamide moiety. The planar conformation of the benzamide moiety in NCQ 115 is stabilized by an intramolecular hydrogen bond, while the molecule adopts a folded conformation. []

Relevance: NCQ 115 shares a close structural resemblance to 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, both containing a 4-fluorobenzyl group directly linked to the nitrogen atom of a pyrrolidine ring. This striking similarity suggests potential overlap or distinctions in their pharmacological profiles and highlights the importance of this specific structural motif in medicinal chemistry. The additional substituents on the pyrrolidine ring in NCQ 115 (a methylene bridge linked to a benzamide group) likely contribute to its distinct dopamine D2 receptor antagonist activity, contrasting with the unknown pharmacological profile of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride. []

3-(3,4,5-Trimethoxyphenyl)-pyrrolidine hydrochloride

Compound Description: This compound represents a conformationally constrained analog of mescaline. Its synthesis involves a four-step procedure starting from N-Cbz-3-pyrrolidine, resulting in a 46% overall yield. []

Relevance: Both this compound and 3-(4-Fluorobenzyl)pyrrolidine hydrochloride contain the central pyrrolidine ring, highlighting its significance in various pharmacologically active molecules. The presence of different substituents on the pyrrolidine ring in each compound (3,4,5-trimethoxyphenyl vs. 4-fluorobenzyl) suggests potential differences in their pharmacological profiles, emphasizing the impact of substituent variations on biological activity. []

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4)

Compound Description: This compound, identified as "Compound 4" in the study, demonstrated significant anticonvulsant activity in animal models of epilepsy, surpassing the efficacy of standard drugs like valproic acid and ethosuximide. In vitro studies revealed its moderate but balanced inhibitory effects on neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. Additionally, it exhibited antinociceptive activity in the hot plate and writhing tests. []

Relevance: While structurally distinct from 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, compound 4 shares a common structural motif: a substituted pyrrolidine ring. This shared feature, despite differences in the substituents and their positions, suggests a potential area of interest for investigating the structure-activity relationships of pyrrolidine-containing compounds, particularly in the context of anticonvulsant and antinociceptive properties. []

trans-3-Methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone and trans-1-Benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole derivatives

Compound Description: This series of N-substituted pyrrolidine derivatives, encompassing eight novel amides and six amines, incorporates a 1,2,4-triazole ring linked to the pyrrolidine moiety. The 1,2,4-triazole scaffold is prevalent in numerous drugs due to its favorable physicochemical properties, including hydrogen bonding capability, solubility, dipole character, and rigidity. []

Relevance: These compounds and 3-(4-Fluorobenzyl)pyrrolidine hydrochloride share the pyrrolidine ring as a core structural element. This commonality, despite the different substituents and their arrangement around the pyrrolidine ring, suggests a potential interest in exploring the structure-activity relationships of pyrrolidine-containing compounds. The presence of the 1,2,4-triazole ring in these derivatives might impart distinct pharmacological properties compared to 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, highlighting the impact of specific heterocyclic moieties on biological activity. []

2-Isopropyl-4-methylpyridin-3-amine

Compound Description: This compound serves as a raw material in the synthesis of sotorasib, a medication used in cancer treatment. []

Relevance: Although structurally distinct from 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, this compound highlights the significance of simple substituted heterocycles in medicinal chemistry. While 3-(4-Fluorobenzyl)pyrrolidine hydrochloride contains a pyrrolidine ring, 2-Isopropyl-4-methylpyridin-3-amine features a pyridine ring. This difference in ring structure can lead to significant variations in their pharmacological properties and interactions with biological targets. []

(R)-2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate

Compound Description: This compound represents a key intermediate in the synthesis of barnidipine hydrochloride, a medication used to treat hypertension. The synthesis of barnidipine hydrochloride involves a multi-step process, including the resolution of this intermediate using quinidine to obtain the desired (R)-enantiomer. []

Relevance: While this compound is structurally distinct from 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, both are involved in the synthesis of pharmaceuticals. This connection highlights the importance of synthetic intermediates in medicinal chemistry and drug development. The structural differences between these two compounds, particularly the presence of a dihydropyridine ring in this intermediate compared to the pyrrolidine ring in 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, underscore the diverse range of chemical structures employed in drug discovery. []

2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Prasugrel hydrochloride)

Compound Description: This compound, known as prasugrel hydrochloride, is an antiplatelet medication used to prevent blood clots. The synthesis of prasugrel hydrochloride involves a multi-step process starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. [, ]

4-Hydroxy-2-oxo-1-pyrrolidine acetamide

Compound Description: This compound serves as a synthetic intermediate in the preparation of various pharmaceutical compounds. [, ]

Relevance: This compound shares the pyrrolidine-2-one (γ-lactam) core structure with 3-(4-Fluorobenzyl)pyrrolidine hydrochloride. This shared motif, despite the difference in substituents and their positions, suggests potential commonalities or differences in their chemical reactivity and potential applications in medicinal chemistry. []

3-[4-({4-[(3-{[(2-Fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

Compound Description: This compound, designated as LK1408 in the study, exhibits potent agonist activity towards the free fatty acid receptor 1 (FFA1), making it a promising candidate for treating type 2 diabetes. Its structure incorporates a 2-fluorobenzyl group linked to a complex heterocyclic system. []

Relevance: LK1408 and 3-(4-Fluorobenzyl)pyrrolidine hydrochloride share the presence of a fluorobenzyl group in their structures. This commonality, despite the significant differences in their core structures and the position of the fluorine atom on the benzyl group, emphasizes the importance of the fluorobenzyl moiety in medicinal chemistry. The distinct pharmacological profiles of LK1408 (FFA1 agonist) and NCQ 115 (dopamine D2 receptor antagonist), both containing a fluorobenzylpyrrolidine substructure, highlight the significant impact of subtle structural modifications on biological activity. []

(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride (RMI 14 133A)

Compound Description: This compound, designated as RMI 14 133A, demonstrates inhibitory effects on ADP-induced platelet aggregation. It belongs to a series of (2-piperidinyl)ethanones synthesized through a modified Schopf reaction. Unfortunately, it exhibits an unfavorable therapeutic ratio based on subacute toxicity evaluations in dogs and guinea pigs. []

Relevance: Although structurally distinct from 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, RMI 14 133A highlights the relevance of exploring diverse heterocyclic systems, such as piperidine derivatives, for potential therapeutic applications. The contrasting biological activities of RMI 14 133A (antiplatelet) and other compounds like AS-3201 (aldose reductase inhibitor) underscore the importance of structural diversity in drug discovery and the development of compounds with specific pharmacological profiles. []

1-(1-Phenylcyclohexyl)piperidine (PCP) and 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) Analogues

Compound Description: This series of compounds represents substituted analogs of the psychoactive arylcycloalkylamines PCP and PCPy. These analogs were synthesized and characterized to aid in monitoring strategies and harm reduction efforts. []

Relevance: While structurally distinct from 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, these PCP and PCPy analogs emphasize the significance of arylcycloalkylamine derivatives in medicinal chemistry, particularly in the context of psychoactive effects. The diverse range of biological activities observed across the compounds discussed in this response, from antiplatelet effects to dopamine D2 receptor antagonism, highlights the challenges and opportunities in medicinal chemistry to design compounds with specific pharmacological profiles while minimizing unwanted side effects. []

(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine hydrochloride (SB 269970)

Compound Description: This compound, known as SB 269970, acts as a potent and selective antagonist of the serotonin 5-HT7 receptor. It has been extensively used in research to investigate the role of the 5-HT7 receptor in various physiological and behavioral processes. In studies, SB 269970 administration was found to increase serotonin and its metabolite levels in the prefrontal cortex of rats. It also modulated GABAergic transmission in the dorsal raphe nucleus, influencing the firing frequency of presumed projection neurons. [, ]

Relevance: Despite being structurally distinct from 3-(4-Fluorobenzyl)pyrrolidine hydrochloride, SB 269970's activity as a 5-HT7 receptor antagonist highlights the potential of targeting serotonin receptors for therapeutic purposes. The contrasting activities of SB 269970 (5-HT7 receptor antagonist) and other compounds like AS-3201 (aldose reductase inhibitor) underscore the diversity of pharmacological targets and the potential for developing compounds with specific therapeutic applications. []

(S)-3-[(S)-1-(4-Chlorophenoxy)-2-methylpropyl]pyrrolidine hydrochloride

Compound Description: This compound is a crystalline hydrochloride salt. []

Relevance: The compound and 3-(4-Fluorobenzyl)pyrrolidine hydrochloride share the pyrrolidine ring. The presence of halobenzene group in their structures, suggests potential similarities in their physicochemical properties. []

Properties

CAS Number

1003561-95-2

Product Name

3-(4-Fluorobenzyl)pyrrolidine hydrochloride

IUPAC Name

3-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

InChI

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H

InChI Key

RFFYWYHVLRGBST-UHFFFAOYSA-N

SMILES

C1CNCC1CC2=CC=C(C=C2)F.Cl

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.